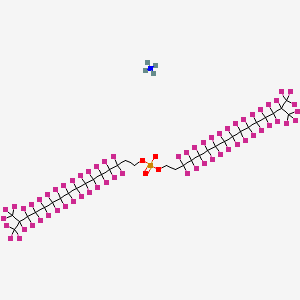

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) phosphate

Description

Properties

CAS No. |

93776-27-3 |

|---|---|

Molecular Formula |

C34H12F62NO4P |

Molecular Weight |

1707.3 g/mol |

IUPAC Name |

azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] phosphate |

InChI |

InChI=1S/C34H9F62O4P.H3N/c35-5(36,9(41,42)13(49,50)17(57,58)21(65,66)25(73,74)29(81,82)27(77,78)23(69,70)19(61,62)15(53,54)11(45,46)7(39,31(85,86)87)32(88,89)90)1-3-99-101(97,98)100-4-2-6(37,38)10(43,44)14(51,52)18(59,60)22(67,68)26(75,76)30(83,84)28(79,80)24(71,72)20(63,64)16(55,56)12(47,48)8(40,33(91,92)93)34(94,95)96;/h1-4H2,(H,97,98);1H3 |

InChI Key |

YFJAQIPQNPVIHY-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 297-955-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the transformation of the compound into its major products . The products formed from these reactions depend on the specific reagents and conditions applied.

Scientific Research Applications

EINECS 297-955-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in biochemical assays and experiments. In medicine, the compound is investigated for its potential therapeutic effects and interactions with biological systems. Additionally, it has industrial applications, including its use in the production of other chemical substances .

Mechanism of Action

The mechanism of action of EINECS 297-955-0 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : Diazanium; [3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] phosphate

- CAS No.: 93857-52-4

- Molecular Formula : C₁₇H₁₂F₃₁N₂O₄P

- Molecular Weight : 928.21 g/mol .

Structural Features This compound consists of a perfluorinated hexadecyl chain with 28 fluorine atoms (octacosafluoro) and a terminal trifluoromethyl (-CF₃) group at position 13. The phosphate group is esterified with two ammonium counterions, enhancing water solubility compared to non-ionic fluorinated surfactants .

Key Properties

- High Fluorination : Imparts exceptional chemical inertness, thermal stability (>300°C), and resistance to hydrolysis .

- Amphiphilic Nature : The fluorinated chain confers hydrophobicity, while the phosphate-ammonium group provides hydrophilicity, making it effective in emulsion stabilization .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Differences

Property Comparisons

Thermal and Chemical Stability

- Target Compound : Stable up to 300°C; hydrolyzes under strong acidic/basic conditions to yield fluorinated alcohols .

- Diammonium Icosafluoro... (94200-50-7) : Lower thermal stability (~250°C) due to shorter fluorinated chain .

- Bis(tetracosafluoro...) Hydrogen Phosphate (93857-56-8) : Higher hydrophobicity and melting point (>150°C) but prone to hydrolysis without ammonium stabilization .

Environmental Impact

- Persistence: All compounds are resistant to biodegradation.

- Regulatory Status : Compounds with >21 fluorinated carbons are under review for inclusion in the Stockholm Convention as POPs .

Application-Specific Performance

Table 2: Industrial and Biomedical Efficacy

Biological Activity

Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) phosphate (CAS 93776-24-0) is a quaternary ammonium salt that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity through a detailed examination of existing research findings and case studies.

Molecular Structure

- Molecular Formula : C22H12F38NO4P

- Molecular Weight : 1,107.25 g/mol

- Chemical Structure : The compound features a complex arrangement of fluorinated carbon chains and a phosphate group that contributes to its amphiphilic nature.

Physical Properties

- Appearance : Typically presented as a white solid.

- Solubility : Soluble in organic solvents; limited water solubility.

Biological Activity Overview

The biological activity of ammonium bis(3,3,... phosphate can be categorized into several key areas:

Antimicrobial Activity

Quaternary ammonium salts (QAS), including this compound, exhibit significant antimicrobial properties. Research indicates that they can act against a variety of microorganisms:

- Bacteriostatic Effects : Effective against both Gram-positive and Gram-negative bacteria.

- Fungistatic Activity : Demonstrated antifungal properties against various yeast and filamentous fungi.

- Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μM |

| Escherichia coli | 16 μM |

| Pseudomonas aeruginosa | 63 μM |

| Candida albicans | Notable inhibition observed |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro studies indicate that:

- The compound exhibits low toxicity against mammalian cells at therapeutic concentrations.

- Specific assays on human cell lines (e.g., Caco-2 and Calu-3) show no significant cytotoxic effects at effective antimicrobial dosages.

Environmental Impact

Recent assessments have highlighted the environmental implications of using such compounds. Evaluations under the European Chemicals Agency (ECHA) guidelines indicate potential persistence and bioaccumulation concerns associated with fluorinated compounds.

Study 1: Antimicrobial Efficacy Against Biofilms

A study examined the ability of ammonium bis(3,... phosphate to disrupt biofilms formed by Staphylococcus aureus. Results demonstrated a significant reduction in biofilm formation at concentrations as low as 32 μM. This suggests potential applications in medical settings where biofilm-related infections are prevalent.

Study 2: Comparative Analysis with Other QAS

Comparative studies with other quaternary ammonium compounds revealed that ammonium bis(3,... phosphate exhibited superior antimicrobial activity relative to traditional agents like benzalkonium chloride (BAC). This was attributed to its unique molecular structure which enhances membrane permeability and disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.